molecular formula C12H9NO2 B090952 N-(4-Vinylphenyl)maleimide CAS No. 19007-91-1

N-(4-Vinylphenyl)maleimide

Cat. No.: B090952
CAS No.: 19007-91-1
M. Wt: 199.2 g/mol
InChI Key: CJFAYQNLIBPJJY-UHFFFAOYSA-N
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Description

N-(4-Vinylphenyl)maleimide is an organic compound with the chemical formula C₁₂H₉NO₂. It is a derivative of maleimide, where the maleimide ring is substituted with a 4-vinylphenyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Vinylphenyl)maleimide typically involves the reaction of maleic anhydride with 4-vinylaniline. The process can be summarized as follows:

    Reaction of Maleic Anhydride with 4-Vinylaniline: Maleic anhydride reacts with 4-vinylaniline in the presence of a suitable solvent, such as acetic acid, to form N-(4-vinylphenyl)maleamic acid.

    Cyclization: The N-(4-vinylphenyl)maleamic acid undergoes cyclization upon heating to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves:

    Large-scale Reaction: The reaction of maleic anhydride with 4-vinylaniline is carried out in large reactors with controlled temperature and pressure.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Vinylphenyl)maleimide undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other vinyl monomers.

    Diels-Alder Reaction: It can participate in Diels-Alder reactions with dienes to form cycloaddition products.

    Substitution Reactions: The vinyl group can undergo electrophilic addition reactions, while the maleimide ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

    Diels-Alder Reaction: Typically carried out at elevated temperatures with dienes such as cyclopentadiene.

    Substitution Reactions: Reagents such as halogens or nucleophiles like amines can be used under mild to moderate conditions.

Major Products

    Polymers: Homopolymers or copolymers with enhanced thermal and mechanical properties.

    Cycloaddition Products: Compounds with fused ring structures resulting from Diels-Alder reactions.

    Substituted Derivatives: Various substituted maleimides depending on the reagents used.

Scientific Research Applications

N-(4-Vinylphenyl)maleimide has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of high-performance polymers and copolymers with improved thermal stability and mechanical strength.

    Biology: Employed in the development of bio-conjugates and as a cross-linking agent in protein and peptide chemistry.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives with superior properties.

Mechanism of Action

The mechanism of action of N-(4-Vinylphenyl)maleimide involves its ability to undergo polymerization and cycloaddition reactions. The vinyl group allows for free radical polymerization, while the maleimide ring can participate in cycloaddition reactions. These reactions result in the formation of polymers and cycloaddition products with unique properties. The molecular targets and pathways involved include the formation of covalent bonds with other monomers or dienes, leading to the creation of complex molecular structures.

Comparison with Similar Compounds

N-(4-Vinylphenyl)maleimide can be compared with other maleimide derivatives such as:

    N-Phenylmaleimide: Similar structure but lacks the vinyl group, resulting in different reactivity and applications.

    N-(4-Chlorophenyl)maleimide: Contains a chlorine substituent instead of a vinyl group, leading to variations in chemical behavior and uses.

    N-(4-Methoxyphenyl)maleimide: The presence of a methoxy group alters its electronic properties and reactivity compared to this compound.

The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and versatility in polymerization and cycloaddition reactions, making it valuable in the synthesis of advanced materials and polymers.

Properties

IUPAC Name

1-(4-ethenylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h2-8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFAYQNLIBPJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370613
Record name N-(4-VINYLPHENYL)MALEIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19007-91-1
Record name N-(4-VINYLPHENYL)MALEIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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